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molecular formula C7H15NO4S B8340685 N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide

N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide

Cat. No. B8340685
M. Wt: 209.27 g/mol
InChI Key: OMPPISWCDLLXSQ-UHFFFAOYSA-N
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Patent
US09163008B2

Procedure details

To a solution of the (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (4.616 g, 35.19 mmol) in diethylether (100 mL) was added pyridine (2.90 mL, 35.9 mmol). A solution of methanesulfonyl chloride (2.75 mL, 35.4 mmol) in diethylether (50 mL) was added to the amine solution over 30 minutes. After stirring for 2 h, the reaction was washed once with 25 mL water then twice with 25 mL brine. The organic layer was separated, dried over MgSO4, filtered, and evaporated to a residue. The residue was chromatographed over silica gel with 0-100% EtOAc in hexanes. The product fractions were evaporated in vacuo to give N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide as a near-colorless oil (0.875 g, 4.18 mmol, 12% yield). 1H NMR (400 MHz, DMSO-d6): 7.17 (1H, t, J=6.4 Hz), 4.13-4.06 (1H, m), 3.98 (1H, dd, J=8.3 Hz, 6.4 Hz), 3.66 (1H, dd, J=8.3 Hz, 5.7 Hz), 3.09-2.98 (2H, m), 2.91 (3H, s), 1.33 (3H, s), 1.26 (3H, s).
Quantity
4.616 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][NH2:8])[CH2:4][O:3]1.N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(OCC)C>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][NH:8][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
4.616 g
Type
reactant
Smiles
CC1(OCC(O1)CN)C
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.75 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction was washed once with 25 mL water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with 0-100% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)CNS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.18 mmol
AMOUNT: MASS 0.875 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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